What are the physical and chemical properties of trichloromethyl isocyanate?
What are the physical and chemical properties of trichloromethyl isocyanate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of trichloromethyl isocyanate (Cl₃C-N=C=O). The information is compiled from various scientific sources to support research, development, and safety assessments involving this highly reactive compound.
Physical Properties
Trichloromethyl isocyanate is a colorless liquid with a pungent odor.[1] It is a reactive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Key physical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂Cl₃NO | [3] |
| Molecular Weight | 160.38 g/mol | [3] |
| Boiling Point | 119-123 °C | [4] |
| Density | 1.56 g/cm³ | [4] |
| Refractive Index | 1.477-1.479 | [4] |
| Flash Point | 119-123 °C | [4] |
| Solubility | Soluble in most organic solvents; reacts with water. | [1] |
Chemical Properties and Reactivity
Trichloromethyl isocyanate is characterized by its highly electrophilic isocyanate carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for its utility in organic synthesis as well as its toxicity.
Reactivity with Nucleophiles
The general order of reactivity of isocyanates with common nucleophiles is: primary amines > secondary amines > alcohols > water > thiols. These reactions are typically exothermic and can be vigorous.
-
Reaction with Water: Trichloromethyl isocyanate reacts with water to form an unstable carbamic acid intermediate, which then decomposes to yield trichloromethylamine and carbon dioxide. The amine can further react with another molecule of the isocyanate. Due to this reactivity, the compound is moisture-sensitive and should be handled under anhydrous conditions.[1]
-
Reaction with Alcohols: In the presence of an alcohol, trichloromethyl isocyanate undergoes nucleophilic addition to form a urethane (B1682113) (carbamate) linkage. This reaction is fundamental to the synthesis of various organic molecules. The reaction rate can be influenced by the structure of the alcohol and the presence of catalysts.
-
Reaction with Amines: The reaction with primary or secondary amines is rapid and results in the formation of a urea (B33335) derivative. This reaction is often used in the synthesis of agrochemicals and pharmaceuticals.
-
Polymerization: Trichloromethyl isocyanate can act as a cationic initiator for the polymerization of aliphatic hydrocarbons to form polyurethanes.[5]
Use in Organic Synthesis
Trichloromethyl isocyanate is a versatile reagent in organic synthesis. It is used as a raw material for the production of pesticides, herbicides, and dyes.[1] It also serves as a reagent for the synthesis of fine chemicals and pharmaceutical intermediates.[1] For instance, it is used in the preparation of dihydropyrrolopyridine inhibitors of RORγ.[4]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of trichloromethyl isocyanate.
| Spectroscopic Technique | Key Features |
| Infrared (IR) Spectroscopy | A strong, characteristic absorption band for the isocyanate group (-N=C=O) is observed in the region of 2240-2280 cm⁻¹. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹³C NMR spectroscopy is a valuable tool for characterizing the isocyanate carbon. |
| Mass Spectrometry (MS) | Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. |
Experimental Protocols
Determination of Boiling Point (Illustrative Protocol)
The boiling point of a reactive liquid like trichloromethyl isocyanate can be determined using a micro-distillation or a Thiele tube apparatus under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[6][7]
Methodology:
-
A small, dry distillation flask is charged with a few milliliters of trichloromethyl isocyanate and a boiling chip.
-
The flask is fitted with a distillation head, a condenser, and a collection flask, all of which have been thoroughly dried.
-
The system is flushed with a slow stream of an inert gas.
-
The flask is gently heated in a heating mantle or oil bath.
-
The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point. The atmospheric pressure should also be recorded.
Reaction with an Alcohol (Illustrative Protocol for Urethane Synthesis)
The following is a generalized procedure for the reaction of trichloromethyl isocyanate with an alcohol to form a urethane.
Methodology:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a solution of the desired alcohol in a dry, aprotic solvent (e.g., toluene (B28343) or THF).
-
Trichloromethyl isocyanate is dissolved in the same solvent and placed in the dropping funnel.
-
The isocyanate solution is added dropwise to the alcohol solution at a controlled temperature (often room temperature or slightly below). The reaction is exothermic and may require cooling.
-
The reaction mixture is stirred for a specified period until the reaction is complete (monitored by techniques like TLC or IR spectroscopy to observe the disappearance of the isocyanate peak).
-
The solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as recrystallization or column chromatography.
Toxicological Properties and Biological Reactivity
Trichloromethyl isocyanate is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] It causes severe skin burns and eye damage.[3] The high reactivity of the isocyanate group is the primary driver of its toxicity.
Mechanism of Toxicity
The toxicity of isocyanates, including trichloromethyl isocyanate, is largely attributed to their ability to react with biological nucleophiles, such as the amino, hydroxyl, and sulfhydryl groups found in proteins and nucleic acids.[8] This can lead to the formation of covalent adducts, altering the structure and function of these essential biomolecules.[9]
Cellular and Systemic Effects
Exposure to isocyanates can induce a range of adverse health effects, including:
-
Respiratory Sensitization and Asthma: Inhalation of isocyanates is a leading cause of occupational asthma.[8] The formation of isocyanate-protein adducts in the respiratory tract can trigger an immune response, leading to sensitization.[8]
-
Inflammation: Isocyanates can induce an inflammatory response characterized by the release of cytokines.[2]
-
Oxidative Stress: Exposure to isocyanates has been shown to induce oxidative stress in cells.[2]
-
DNA Damage and Apoptosis: Studies on other isocyanates have demonstrated that they can cause DNA damage and induce apoptosis (programmed cell death).[2][10]
While trichloromethyl isocyanate is not associated with specific, regulated signaling pathways in the traditional sense, its interaction with cellular components can trigger a cascade of toxicological events that can be viewed as a "toxicological pathway."
Safety and Handling
Due to its hazardous nature, strict safety protocols must be followed when handling trichloromethyl isocyanate.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[2] All handling should be performed in a certified chemical fume hood.[2]
-
Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible substances.[2] Keep containers tightly sealed.
-
Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Do not use water to clean up spills.
-
First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[2] If inhaled, move to fresh air and seek immediate medical attention.[2]
This guide is intended for informational purposes for qualified professionals. Always consult the Safety Data Sheet (SDS) before handling trichloromethyl isocyanate and adhere to all institutional and regulatory safety guidelines.
References
- 1. chembk.com [chembk.com]
- 2. Isocyanates induces DNA damage, apoptosis, oxidative stress, and inflammation in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trichloromethyl Isocyanate | C2Cl3NO | CID 580152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TRICHLOROMETHYL ISOCYANATE CAS#: 30121-98-3 [m.chemicalbook.com]
- 5. Trichloromethyl isocyanate | CymitQuimica [cymitquimica.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 9. Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
